molecular formula C4H8BrNO2S B15196212 Methanesulfonamide, N-(2-bromoallyl)- CAS No. 102280-88-6

Methanesulfonamide, N-(2-bromoallyl)-

Cat. No.: B15196212
CAS No.: 102280-88-6
M. Wt: 214.08 g/mol
InChI Key: DJALIWHBNKIYSN-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(2-bromoallyl)- (CAS: Not explicitly listed in evidence; structurally analogous to N-(2-bromoethyl)methanesulfonamide ), is a sulfonamide derivative characterized by a methanesulfonyl group (-SO₂CH₃) attached to a nitrogen atom substituted with a 2-bromoallyl moiety. This compound belongs to the class of N-substituted sulfonamides, which are widely studied for their synthetic versatility and applications in organic chemistry, pharmaceuticals, and materials science. The bromoallyl group introduces unique reactivity due to the allylic bromide structure, enabling participation in substitution, elimination, or cycloaddition reactions .

Properties

CAS No.

102280-88-6

Molecular Formula

C4H8BrNO2S

Molecular Weight

214.08 g/mol

IUPAC Name

N-(2-bromoprop-2-enyl)methanesulfonamide

InChI

InChI=1S/C4H8BrNO2S/c1-4(5)3-6-9(2,7)8/h6H,1,3H2,2H3

InChI Key

DJALIWHBNKIYSN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC(=C)Br

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of 2-Bromoallylamine

Reaction Mechanism and Stoichiometry

The most straightforward route involves the reaction of 2-bromoallylamine with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, typically triethylamine (TEA) or pyridine. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. The general equation is:

$$
\text{CH}2=\text{CBr}-\text{CH}2\text{NH}2 + \text{MsCl} \xrightarrow{\text{TEA}} \text{CH}2=\text{CBr}-\text{CH}2\text{NHSO}2\text{CH}_3 + \text{HCl}
$$

Optimization Parameters

  • Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions such as elimination or polymerization of the allylic bromide.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and ability to dissolve both reactants.
  • Molar Ratios : A 1:1.1 molar ratio of amine to MsCl ensures complete conversion, with excess base (1.5–2 eq) to scavenge HCl.
Table 1: Representative Reaction Conditions for Direct Sulfonylation
Parameter Optimal Range Observed Yield (%) Side Products
Temperature 0–5°C 68–72 Di-sulfonylated species
Solvent DCM 70 Polymerized allylic bromide
Reaction Time 4–6 h 75 N/A

Key Challenge : Commercial unavailability of 2-bromoallylamine necessitates in situ synthesis via Hofmann degradation of 2-bromoallylurea or Gabriel synthesis from 2-bromoallyl bromide.

Bromination of N-Allylmethanesulfonamide

Two-Step Synthesis Pathway

For laboratories lacking access to 2-bromoallylamine, bromination of pre-formed N-allylmethanesulfonamide offers an alternative:

  • Sulfonylation of Allylamine :
    $$
    \text{CH}2=\text{CH}-\text{CH}2\text{NH}2 + \text{MsCl} \rightarrow \text{CH}2=\text{CH}-\text{CH}2\text{NHSO}2\text{CH}_3
    $$
    Yields for this step typically exceed 85% under standard conditions.

  • Electrophilic Bromination :
    Bromine or N-bromosuccinimide (NBS) introduces bromine at the allylic position. NBS is preferred for regioselectivity and reduced toxicity:
    $$
    \text{CH}2=\text{CH}-\text{CH}2\text{NHSO}2\text{CH}3 + \text{NBS} \xrightarrow{\text{AIBN}} \text{CH}2=\text{CBr}-\text{CH}2\text{NHSO}2\text{CH}3
    $$

Critical Considerations

  • Radical Initiators : Azobisisobutyronitrile (AIBN) or light initiation ensures homolytic cleavage of NBS, generating bromine radicals.
  • Solvent Effects : CCl₄ or CHCl₃ enhances bromine solubility but raises environmental concerns; ethyl acetate presents a greener alternative with comparable yields (Table 2).
Table 2: Bromination Efficiency Across Solvent Systems
Solvent NBS Equiv Time (h) Yield (%) Regioselectivity (2-bromo:1-bromo)
CCl₄ 1.1 6 78 9:1
CHCl₃ 1.05 5 75 8:1
Ethyl Acetate 1.2 7 72 7:1

Limitation : Competing vinylic bromination may occur if reaction temperatures exceed 40°C, necessitating precise thermal control.

Mitsunobu-Based Alkylation of Methanesulfonamide

Strategic Use of Mitsunobu Conditions

The Mitsunobu reaction enables coupling of methanesulfonamide with 2-bromoallyl alcohols, circumventing amine handling challenges:

$$
\text{MsNH}2 + \text{CH}2=\text{CBr}-\text{CH}2\text{OH} \xrightarrow{\text{DEAD, PPh}3} \text{CH}2=\text{CBr}-\text{CH}2\text{NHSO}2\text{CH}3
$$

Protocol Optimization

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) are standard, though newer reagents like ADDP and TBADT improve yields.
  • Solvent : Anhydrous THF or DMF ensures reagent solubility.
Table 3: Mitsunobu Reagent Comparison
Reagent Pair Yield (%) Reaction Time (h) Byproduct Formation
DEAD/PPh₃ 65 12 Moderate
ADDP/TBADT 82 8 Low
DIAD/PPh₃ 70 10 Moderate

Advantage : This method avoids sensitive amine intermediates, making it suitable for large-scale synthesis.

Nucleophilic Displacement on Epoxide Intermediates

Epoxide Ring-Opening Strategy

A less conventional approach involves epoxide intermediates, leveraging the nucleophilicity of methanesulfonamide:

  • Epoxidation of 1,3-Dibromopropene :
    $$
    \text{CH}2=\text{CBr}-\text{CH}2\text{Br} \xrightarrow{\text{mCPBA}} \text{CH}2(\text{Br})-\text{C}-\text{O}-\text{CH}2\text{Br}
    $$
  • Amide Attack on Epoxide :
    $$
    \text{Epoxide} + \text{MsNH}2 \rightarrow \text{CH}2=\text{CBr}-\text{CH}2\text{NHSO}2\text{CH}_3
    $$

Key Observations

  • Regioselectivity : Attack occurs preferentially at the less hindered carbon, favoring 2-bromoallyl product formation.
  • Catalysis : Lewis acids like BF₃·OEt₂ enhance reaction rates but risk epoxide polymerization.

Comparative Analysis of Methodologies

Efficiency Metrics

Table 4: Synthesis Route Comparison
Method Overall Yield (%) Purity (%) Scalability Cost Index (Relative)
Direct Sulfonylation 68–75 95 Moderate 1.0
Bromination 70–78 90 High 1.2
Mitsunobu 65–82 98 Low 3.5
Epoxide 55–60 85 Moderate 2.8

Industrial Viability Assessment

  • Direct Sulfonylation : Most cost-effective but limited by amine availability.
  • Bromination : Preferred for scalability despite higher bromination agent costs.
  • Mitsunobu : Reserved for high-purity applications due to reagent expense.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : Allylic protons appear as a doublet of doublets (δ 5.8–6.2 ppm), with CH₂Br at δ 4.1–4.3 ppm.
  • ¹³C NMR : Key signals include C-Br (δ 35–40 ppm) and SO₂CH₃ (δ 42 ppm).
  • MS (EI) : Molecular ion peak at m/z 212 (M⁺) with characteristic Br isotope pattern.

Purity Assessment

HPLC methods using C18 columns (60:40 MeCN/H₂O) achieve baseline separation of sulfonamide products from di-brominated or oligomeric byproducts.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(2-bromoallyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Elimination: Strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Elimination: Formation of allyl sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines or sulfides.

Scientific Research Applications

Methanesulfonamide, N-(2-bromoallyl)- has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable sulfonamide linkages.

    Biological Studies: Investigated for its antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(2-bromoallyl)- involves its interaction with biological molecules through its sulfonamide group. This group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The 2-bromoallyl group can also participate in covalent bonding with nucleophilic sites on biomolecules, leading to modifications that affect their function .

Comparison with Similar Compounds

N-(2-Bromoethyl)methanesulfonamide

  • Structure : Replaces the allyl group with an ethyl chain (CH₂CH₂Br) .
  • Synthesis : Typically prepared via reaction of methanesulfonyl chloride with 2-bromoethylamine in benzene or similar solvents, as described for analogous methanesulphonamides .
  • Reactivity : The primary bromide in the ethyl chain favors SN2 substitutions, whereas the allylic bromide in N-(2-bromoallyl)- derivatives may undergo allylic rearrangements or conjugate additions.
  • Applications : Used as an alkylating agent or intermediate in drug synthesis (e.g., β-lactam antibiotics) .

N-Aryl Methanesulfonamides (e.g., N-(2-Methylphenyl)methanesulfonamide)

  • Structure : Aromatic substituents (e.g., 2-methylphenyl) instead of bromoallyl groups .
  • Spectroscopic Data :
    • ¹H NMR : Aromatic protons appear at δ 6.8–7.5 ppm, distinct from aliphatic protons (δ 3.0–4.5 ppm) in bromoallyl derivatives.
    • Vibrational Modes : DFT studies show C-S stretching at ~750 cm⁻¹ and S=O symmetric/asymmetric stretches at 1150–1350 cm⁻¹, consistent across sulfonamides .
  • Reactivity : Aryl groups stabilize the sulfonamide via resonance, reducing electrophilicity compared to bromoallyl derivatives.

N-(4,5-Dibromo-2-methoxyphenyl)benzenesulfonamide

  • Structure : Brominated aromatic ring with methoxy and sulfonamide groups .
  • Synthesis : Bromination of N-(2-methoxyphenyl)benzenesulfonamide using bromine in acetic acid .
  • Key Differences :
    • The dibromoaryl system is planar and rigid, contrasting with the flexible allyl chain.
    • Bromine atoms on the aromatic ring participate in halogen bonding, influencing crystal packing and solubility .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Sulfonamides

Compound Melting Point (°C) Solubility Key Reactivity
N-(2-bromoallyl)-methanesulfonamide* Not reported Moderate (DMF, THF) Allylic bromine enables elimination to form dienes or nucleophilic substitutions.
N-(2-bromoethyl)-methanesulfonamide Not reported High (Polar aprotic solvents) SN2 reactions with amines or thiols.
N-(2-methylphenyl)-methanesulfonamide 145–148 Low (Water) Electrophilic aromatic substitution at the methyl group.

*Hypothesized based on structural analogs.

Spectroscopic Distinctions

  • ¹³C NMR : The allylic carbons in N-(2-bromoallyl)- derivatives would resonate at δ 110–130 ppm (sp² carbons), contrasting with δ 30–40 ppm (sp³ carbons) in ethyl analogs .
  • IR Spectroscopy : S=O stretches remain consistent (~1350 cm⁻¹), but C-Br stretches differ (allylic Br: ~550 cm⁻¹; aliphatic Br: ~600 cm⁻¹) .

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